molecular formula C7H7N3O2S B2536473 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid CAS No. 96356-12-6

2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid

Cat. No.: B2536473
CAS No.: 96356-12-6
M. Wt: 197.21
InChI Key: UXNWAVVHBGSHCY-UHFFFAOYSA-N
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Description

2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid is a heterocyclic compound that contains both imidazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with thiocarbohydrazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo-thiadiazole derivatives.

Scientific Research Applications

2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
  • **2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethylamine

Uniqueness

2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group and, consequently, have different properties and applications.

Properties

IUPAC Name

2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-4-9-10-3-5(2-6(11)12)8-7(10)13-4/h3H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNWAVVHBGSHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5-methyl-[1,3,4]thiadiazol-2-ylamine (300 mg, 2.6 mmol), 4-bromo-3-oxo-butyric acid ethyl ester (908 mg, 2.6 mmol) and 5 mL of MeOH was combined in a sealed tube and was heated to 80° C. for 3 hours. The reaction was cooled and the MeOH was removed in vacuo. The residue was dissolved in dichloromethane and the organic solution was washed with saturated aqueous NaHCO3 solution (2×). The organic solution was dried over sodium sulfate, filtered and concentrated. The crude product was purified by Combiflash (Teledyne ISCO, Lincoln, Nebr.) chromatography using 0-100% EtOAc/heptanes. Both the desired product and (2-methyl-imidazo[2,1-b][1,3,4]thiadiazol-6-ylyacetic acid methyl ester (formed by trans esterification with solvent MeOH) were obtained with a total mass of 333 mg (54%). The crude mixture was used directly in the next step
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300 mg
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908 mg
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5 mL
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Synthesis routes and methods III

Procedure details

To (2-methyl-imidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid ethyl ester (4.0 g, 17.76 mmol) in 30 mL EtOH was added aqueous NaOH (1M, 19.5 mL) and the mixture was stirred at room temperature for 1 hour or until LC-MS showed complete consumption of starting material. To the mixture was added Amberlyst 15 (wet) ion-exchange resin (Aldrich) until the pH reached 5. The resin was removed by filtration and the filtrate was concentrated to obtain 1.7 g (50%) of the title compound (SM-1ae). Further purification was performed by trituration with water and ethyl ester to obtain a white solid. MS (ES+) 198.1 (M+H)+ 1H NMR (DMSO-d6) δ 2.66 (s, 3H), 3.53 (s, 2H), 7.86 (s, 1H), 12.31 (br s, 1H).
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4 g
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30 mL
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50%

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